(5-Bromo-4-methylpyridin-2-yl)methanol
Overview
Description
“(5-Bromo-4-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is also known by other names such as “2-Pyridinemethanol, 5-bromo-4-methyl-” and "5-Bromo-2-hydroxymethyl-4-methylpyridine" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds are often synthesized through various organic reactions. For instance, “(5-bromo-4-methylpyridin-2-yl)methanamine” is synthesized using 5-bromo-2-methylpyridine as a raw material .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Crystal Structure
A Schiff base compound synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol solution shows significant antibacterial activities. This compound, characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, exhibits a trans configuration around the C=N double bond. The benzene and pyridine rings are nearly coplanar, highlighting its potential in designing antibacterial agents (Wang et al., 2008).
Hydrogen-Bonded Supramolecular Architectures
The study of N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides reveals the dependence of their crystal engineering on hydrogen-bonded supramolecular synthons. These structures, generated through the interaction of N–H donors with halide acceptors, demonstrate the versatility of (5-Bromo-4-methylpyridin-2-yl)methanol derivatives in forming diverse molecular architectures with potential applications in materials science (Unchulee Suksangpanya et al., 2004).
Methanol-Based Industrial Biotechnology
Methanol serves as a building block in the chemical industry, with methylotrophic bacteria illustrating its potential in bioprocess technology. The synthesis and utilization of methanol for producing fine and bulk chemicals through biotechnological approaches highlight its role in sustainable chemical production. This review underscores the economic and environmental benefits of utilizing methanol in industrial biotechnology, pointing to the broader applications of methanol derivatives (J. Schrader et al., 2009).
Safety and Hazards
The safety information for “(5-Bromo-4-methylpyridin-2-yl)methanol” indicates that it has some hazards associated with it. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms indicate that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMCAKAOCVUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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